molecular formula C12H20FNO4S B2520289 [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride CAS No. 2249101-50-4

[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride

Cat. No.: B2520289
CAS No.: 2249101-50-4
M. Wt: 293.35
InChI Key: NGYDKQOEHRNKFK-UHFFFAOYSA-N
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Description

[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride: is a chemical compound with the molecular formula C12H20FNO4S It is a derivative of piperidine and oxane, featuring a methanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride typically involves the reaction of piperidine derivatives with oxane and methanesulfonyl fluoride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality. The final product is typically isolated through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl fluoride group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of various biochemical pathways and to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential as drugs. They may exhibit activity against certain diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl fluoride group is known to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

    [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine: A related compound with an amine group instead of a methanesulfonyl fluoride group.

    [1-(Oxane-4-carbonyl)piperidin-4-yl]methanol: A compound with a hydroxyl group in place of the methanesulfonyl fluoride group.

Uniqueness: The presence of the methanesulfonyl fluoride group in [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride imparts unique reactivity and biological activity compared to its analogs. This group enhances the compound’s ability to form covalent bonds with nucleophiles, making it a valuable tool in biochemical research and drug development.

Properties

IUPAC Name

[1-(oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4S/c13-19(16,17)9-10-1-5-14(6-2-10)12(15)11-3-7-18-8-4-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYDKQOEHRNKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)F)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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